molecular formula C26H23N5O4S B11983629 methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11983629
M. Wt: 501.6 g/mol
InChI Key: KJYRAECXTFURKE-JVWAILMASA-N
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Preparation Methods

The synthesis of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves multiple steps. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group play crucial roles in its binding to target proteins, leading to the modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed effects .

Comparison with Similar Compounds

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the triazole ring and phenyl groups, which can influence their chemical and biological properties.

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H23N5O4S/c1-34-22-14-12-19(13-15-22)24-29-30-26(31(24)21-6-4-3-5-7-21)36-17-23(32)28-27-16-18-8-10-20(11-9-18)25(33)35-2/h3-16H,17H2,1-2H3,(H,28,32)/b27-16+

InChI Key

KJYRAECXTFURKE-JVWAILMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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